methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate
Description
Methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a synthetic indoloquinoxaline derivative characterized by a methyl group at the 9-position and an acetate ester moiety at the 6-position. Indoloquinoxalines are heterocyclic compounds with fused indole and quinoxaline rings, known for their planar aromatic structure and diverse biological activities.
Properties
IUPAC Name |
methyl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-11-7-8-15-12(9-11)17-18(21(15)10-16(22)23-2)20-14-6-4-3-5-13(14)19-17/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRAIEJHHPRBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669339 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate typically involves the annulation of indoles with 2-vinylanilines in the presence of iodine. This reaction proceeds through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot . The process does not require any pre-functionalization procedures for the formation of new C–C and C–N bonds, making it straightforward and efficient .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be adapted for large-scale production by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for annulation, potassium carbonate for alkylation, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation with phenacyl bromides in the presence of potassium carbonate can yield 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones .
Scientific Research Applications
Methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits cytotoxic and antiviral activities, making it a potential candidate for drug development.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as DNA or proteins.
Industrial Applications: The compound’s unique structure and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate involves its interaction with molecular targets such as DNA or proteins. The compound can intercalate into DNA, stabilizing the duplex structure and potentially inhibiting replication or transcription processes . Additionally, it may interact with specific proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
The biological and physicochemical properties of indoloquinoxaline derivatives are highly sensitive to substituent variations. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Properties
- Electron-Withdrawing vs. The target compound’s 9-methyl group provides electron-donating effects, which could stabilize the aromatic system and reduce metabolic degradation .
- Solubility and Bioavailability : The hydrazide and thiocarbonyl groups in ’s compound may enhance water solubility but reduce oral bioavailability due to high polarity. The methyl ester in the target compound balances lipophilicity and stability, favoring absorption .
Biological Activity
Methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a complex organic compound belonging to the indoloquinoxaline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound can be described by the following structural formula:
This compound features an indole and quinoxaline moiety, which are known for their diverse pharmacological properties.
The biological activity of this compound primarily involves its interaction with DNA. The compound acts through DNA intercalation , where it binds non-covalently to DNA structures, disrupting normal cellular processes such as replication and transcription. This mechanism can lead to cell death , making it a candidate for anticancer therapies .
Target Pathways
- DNA Replication Inhibition : By intercalating into DNA, the compound can hinder the replication process.
- Transcription Disruption : It may also affect RNA synthesis by interfering with RNA polymerase activity.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:
These findings suggest that the compound may be more effective than established chemotherapeutics in certain contexts.
Antiviral Activity
This compound has also been explored for its antiviral potential. Quinoxaline derivatives have shown activity against various viral strains:
These results highlight its potential role in antiviral therapies, particularly against herpesviruses and enteroviruses.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and related compounds:
- Synthesis and Evaluation : A study reported the synthesis of various quinoxaline derivatives, including this compound, demonstrating promising anticancer activity with low IC50 values against HCT116 and MCF7 cell lines .
- Antiviral Screening : Another investigation highlighted the antiviral efficacy of quinoxaline derivatives against Herpes Simplex Virus (HSV) and Coxsackievirus B5, showing significant plaque reduction at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
